2-Chloro-4-(2-fluorophenyl)phenol
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Overview
Description
2-Chloro-4-(2-fluorophenyl)phenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of both chlorine and fluorine atoms attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-fluorophenyl)phenol typically involves the halogenation of phenol derivatives. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the phenol ring. This can be achieved by reacting 2-chlorophenol with a fluorinating agent under controlled conditions . The reaction often requires a catalyst and is carried out at elevated temperatures to ensure complete substitution.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-fluorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine and fluorine sources are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
2-Chloro-4-(2-fluorophenyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-fluorophenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong bonds with active sites, influencing the activity of enzymes and altering metabolic pathways . This interaction can lead to various biological effects, making the compound useful in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenol: Similar in structure but lacks the additional phenyl group, making it less complex.
2-Fluorophenol: Contains only a fluorine atom, resulting in different reactivity and applications.
4-Chlorophenol:
Uniqueness
2-Chloro-4-(2-fluorophenyl)phenol is unique due to the presence of both chlorine and fluorine atoms on the phenol ring, along with an additional phenyl group. This combination of functional groups imparts specific chemical properties that are not found in simpler halogenated phenols .
Properties
IUPAC Name |
2-chloro-4-(2-fluorophenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-10-7-8(5-6-12(10)15)9-3-1-2-4-11(9)14/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPPHRAUOINSEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673442 |
Source
|
Record name | 3-Chloro-2'-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214382-26-9 |
Source
|
Record name | 3-Chloro-2'-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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